2-oxo-2H-chromene-3-carbothioamide
Overview
Description
2-oxo-2H-chromene-3-carbothioamide is a chemical compound with the molecular formula C10H7NO2S . It is a solid substance and is also known by its IUPAC name, 2-oxo-2H-chromene-3-carbothioamide .
Synthesis Analysis
The synthesis of 2-oxo-2H-chromene-3-carbothioamide can be achieved through the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate solution, at room temperature .Molecular Structure Analysis
The molecular structure of 2-oxo-2H-chromene-3-carbothioamide has been confirmed by single crystal X-rays diffraction analysis . The compound has a molecular weight of 205.24 .Chemical Reactions Analysis
In acidic anhydrous media (glacial acetic acid or acetic anhydride), 2-oxo-2H-chromene-3-carbothioamide can react intramolecularly to produce expected derivatives .Physical And Chemical Properties Analysis
2-oxo-2H-chromene-3-carbothioamide is a solid substance with a melting point of 235-236 degrees Celsius . It has a molecular weight of 205.24 .Scientific Research Applications
Synthesis of 3-Hetaryl-2-oxo-2H-chromenes
The compound is used in the synthesis of 3-hetaryl-2-oxo-2H-chromenes. This method is based on the rearrangements of 2-imino-2H-chromene-3-carboxamides into 3-hetaryl-2-oxo-2H-chromenes under the action of dinucleophiles .
Green Synthesis of 2-Oxo-2H-chromene-3-carbonitriles
2-oxo-2H-chromene-3-carbothioamide is used in the green synthesis of 2-oxo-2H-chromene-3-carbonitriles. This synthesis is carried out in one step by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .
Synthesis of 2-Imino-2H-chromene-3-carboxamides
The compound is used in the synthesis of new 2-imino-2H-chromene-3-carboxamides in excellent yield and high atom economy by the Knoevenagel condensation of salicylaldehyde derivatives .
Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid
2-oxo-2H-chromene-3-carbothioamide is used in the synthesis of 2-oxo-2H-chromene-3-carboxylic acid under microwave irradiation method .
Biological Activities
The compound exhibits biological activities like antimicrobial, antifungal, anti-HIV, monoamine oxidase inhibitory, α-chymotrypsin and human leukocyte elastase inhibitory, and antioxidant .
Fluorescent Probes
3-Cyanocoumarin-based organic fluorescent compounds have recently been developed and used in fabrication of fluorescent probes for early detection of cancerous cells and fluorescent imaging in living cells .
Synthesis of Various Compounds
3-Cyanocoumarins are well-known starting materials for the synthesis of various compounds such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, methine dyes, 3-aroylcoumarins, chromeno[3,4-c]pyridines, 1-styrylbenzopyrano[3,4-c]pyrazoles, cyclopropa[c]coumarins, etc .
Mechanism of Action
Mode of Action
It has been suggested that the compound may undergo intramolecular reactions under certain conditions . More detailed studies are required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
It’s known that the compound can undergo intramolecular reactions , which could potentially influence various biochemical pathways
properties
IUPAC Name |
2-oxochromene-3-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c11-9(14)7-5-6-3-1-2-4-8(6)13-10(7)12/h1-5H,(H2,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHJYDSWYAVKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354481 | |
Record name | 2-oxo-2H-chromene-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2H-chromene-3-carbothioamide | |
CAS RN |
69015-65-2 | |
Record name | 2-oxo-2H-chromene-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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